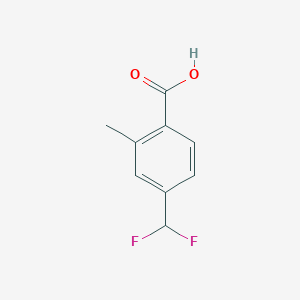

4-(Difluoromethyl)-2-methylbenzoic acid

Description

The fields of medicinal chemistry, agrochemicals, and materials science have been profoundly impacted by the introduction of fluorinated organic compounds. Concurrently, the reliability and versatility of aromatic carboxylic acids, such as benzoic acid, have cemented their status as indispensable synthons for constructing complex molecular architectures.

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has expanded dramatically due to the unique properties fluorine imparts upon organic molecules. google.comrsc.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which lends exceptional thermal and metabolic stability to fluorinated compounds. rsc.orgmdpi.com In the pharmaceutical industry, the introduction of fluorine can significantly enhance a drug's efficacy by altering its lipophilicity, bioavailability, and binding affinity to target enzymes. google.comnih.gov An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. sigmaaldrich.com Similarly, in agrochemicals, fluorination can lead to more potent and stable pesticides and herbicides. google.com The field of materials science also benefits, with fluoropolymers like Polytetrafluoroethylene (PTFE) exhibiting remarkable chemical resistance and thermal stability. googleapis.com

Aromatic carboxylic acids, with benzoic acid as the parent compound, are fundamental building blocks in organic synthesis. hmdb.ca Their natural occurrence in many plants is a testament to their stability, and they serve as key intermediates in the biosynthesis of numerous secondary metabolites. google.com The carboxylic acid functional group (-COOH) is a versatile handle for a wide array of chemical transformations, including esterification, amidation, reduction to alcohols or aldehydes, and conversion to highly reactive acyl chlorides. nih.govgoogle.com Benzoic acid and its derivatives are frequently used in the industrial synthesis of phenols, dyes, plasticizers, and preservatives. google.comchemicalbook.com Their predictable reactivity and the ability to introduce various substituents onto the aromatic ring make them ideal starting materials for constructing more complex and functionally diverse molecules. hmdb.ca

4-(Difluoromethyl)-2-methylbenzoic acid (CAS Number: 1214349-50-6) is a specific molecule that embodies the principles discussed above. It integrates the influential difluoromethyl group onto a 2-methylbenzoic acid scaffold. While extensive, peer-reviewed research specifically detailing the synthesis and applications of this exact compound is limited in publicly accessible literature, its chemical architecture allows for a contextual understanding of its potential properties and utility.

The presence of the CF₂H group at the 4-position is expected to significantly influence the electronic nature of the aromatic ring and the acidity of the carboxylic acid. The methyl group at the 2-position (ortho to the carboxyl group) introduces steric hindrance that can influence the conformation of the carboxyl group and its reactivity. As a tailored building block, this compound holds potential for use in the synthesis of novel pharmaceuticals and agrochemicals, where the combined effects of the difluoromethyl and methylbenzoic acid moieties can be exploited to fine-tune molecular properties for specific applications. Its structure makes it a valuable intermediate for creating more elaborate molecules where these precise features are desired.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a list of all compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1214349-50-6 |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Structure | A benzoic acid molecule with a methyl group at position 2 and a difluoromethyl group at position 4. |

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₈F₂O₂ |

| Benzoic acid | C₇H₆O₂ |

| Polytetrafluoroethylene (PTFE) | (C₂F₄)n |

| 4-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ |

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O2 |

|---|---|

Molecular Weight |

186.15 g/mol |

IUPAC Name |

4-(difluoromethyl)-2-methylbenzoic acid |

InChI |

InChI=1S/C9H8F2O2/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,8H,1H3,(H,12,13) |

InChI Key |

ACFVIWGJMAZJKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)F)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Reaction Pathways of 4 Difluoromethyl 2 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is the most reactive site on 4-(difluoromethyl)-2-methylbenzoic acid, readily undergoing transformations common to aromatic acids. These reactions allow for the synthesis of a wide array of derivatives, including esters, amides, and acyl halides, which serve as key intermediates for more complex molecules.

Esterification is a fundamental transformation of this compound, typically achieved through reaction with an alcohol under acidic conditions. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst. tcu.edumdpi.com The reaction is an equilibrium process; therefore, using excess alcohol or removing water as it forms helps to drive the reaction toward the ester product. tcu.edu For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 4-(difluoromethyl)-2-methylbenzoate. google.com Solid acid catalysts, such as titanium-zirconium composites, have also been developed for the esterification of substituted benzoic acids, offering a more recoverable and environmentally benign alternative to mineral acids. mdpi.com

The synthesis of amides from this compound is a crucial reaction for introducing this moiety into biologically active scaffolds. Amide bond formation can be achieved through several methods. A common two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with a primary or secondary amine. researchgate.net

Alternatively, one-pot methods using coupling reagents are widely employed to directly form the amide bond by activating the carboxylic acid in situ. A plethora of such reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. researchgate.net Other phosphonium-based reagents can also facilitate this transformation under mild conditions. researchgate.net These methods are valued for their operational simplicity and tolerance of a wide range of functional groups on both the carboxylic acid and amine partners.

For many synthetic applications, particularly in amide and ester synthesis under very mild conditions, this compound can be converted into its more reactive acyl halide derivative, typically 4-(difluoromethyl)-2-methylbenzoyl chloride. This transformation is commonly achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comchemicalbook.com The reaction with thionyl chloride often involves heating, and the excess reagent can be removed by distillation. chemicalbook.com The use of oxalyl chloride is often preferred for its milder conditions, typically run at or below room temperature in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The resulting acyl chloride is highly reactive and is often used immediately in the next synthetic step without purification. Symmetrical anhydrides can also be formed, usually by reacting the acyl chloride with a carboxylate salt or by using a dehydrating agent.

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4-(difluoromethyl)-2-methylphenyl)methanol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids directly.

Decarboxylation, the removal of the carboxyl group to yield 1-(difluoromethyl)-3-methylbenzene, is a challenging transformation for non-activated benzoic acids. Aromatic decarboxylation typically requires harsh conditions, such as high temperatures (often >150 °C), and may require a catalyst, such as copper or its salts, in a high-boiling polar aprotic solvent. google.comgoogle.com The reaction is often substrate-dependent and may not proceed in high yield without specific activating groups on the aromatic ring. google.comnih.gov For instance, the decarboxylation of fluorinated phthalic anhydrides to their corresponding benzoic acids has been achieved at high temperatures in the presence of a copper catalyst. google.com More recent methods have explored photoinduced radical decarboxylation at milder temperatures, but these are not yet universally applicable. nih.gov

Electrophilic Aromatic Substitution on the Methylbenzoic Acid Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the cumulative effects of the three substituents. The directing effects of each group are as follows:

-CH₃ (methyl group): Activating and ortho, para-directing. libretexts.org

-COOH (carboxyl group): Deactivating and meta-directing. fiveable.me

-CF₂H (difluoromethyl group): Deactivating and meta-directing due to its electron-withdrawing nature.

Considering the positions on the benzene (B151609) ring relative to these substituents, the potential sites for electrophilic attack are positions 3, 5, and 6.

Position 3: ortho to the methyl group, ortho to the carboxyl group.

Position 5: para to the methyl group, meta to the carboxyl group, and meta to the difluoromethyl group.

Position 6: ortho to the methyl group.

The directing effects converge to strongly favor substitution at position 5 . The activating para-directing effect of the methyl group aligns with the meta-directing effects of both the deactivating carboxyl and difluoromethyl groups, making position 5 the most electronically favorable site for electrophilic attack. uomustansiriyah.edu.iqlibretexts.org

A common example of an EAS reaction is bromination. The bromination of 2-methylbenzoic acid with bromine in the presence of concentrated sulfuric acid yields 5-bromo-2-methylbenzoic acid. chemicalbook.com A similar outcome is expected for this compound, where the electrophile (Br+) would add at the 5-position.

| Reaction | Reagent/Catalyst | Expected Major Product |

| Bromination | Br₂ / H₂SO₄ | 5-Bromo-4-(difluoromethyl)-2-methylbenzoic acid |

| Nitration | HNO₃ / H₂SO₄ | 4-(Difluoromethyl)-2-methyl-5-nitrobenzoic acid |

| Sulfonation | SO₃ / H₂SO₄ | 5-(Difluoromethyl)-3-methyl-4-sulfo-benzoic acid |

The reaction conditions, particularly temperature, must be carefully controlled to prevent side reactions and the formation of minor isomers. truman.edu

Nucleophilic Aromatic Substitution with Fluorine-Containing Substrates

The parent compound, this compound, is not a suitable substrate for nucleophilic aromatic substitution (SNA) as it lacks a leaving group on the aromatic ring. However, its halogenated derivatives, such as 5-bromo-4-(difluoromethyl)-2-methylbenzoic acid, can potentially undergo SNAr reactions if a strong electron-withdrawing group is present to activate the ring, or through metal-catalyzed processes.

The synthesis of such halogenated precursors is a prerequisite. For example, 5-bromo-2,4-difluorobenzoic acid can be synthesized from 2,4-difluorobenzoic acid using a brominating agent in sulfuric acid. google.com A similar approach could be employed to synthesize 5-bromo-4-(difluoromethyl)-2-methylbenzoic acid. Once formed, this halogenated derivative could serve as a substrate for nucleophilic substitution, although the presence of only one strongly deactivating group (the carboxyl group) means that harsh reaction conditions or metal catalysis would likely be necessary. researchgate.net

Radical Reactions Involving the Aromatic Core and Side Chains

The side chains of this compound are susceptible to radical reactions, particularly the methyl group. The benzylic protons of the methyl group can be abstracted by radicals to form a stable benzylic radical.

A classic example of such a reaction is the Wohl-Ziegler bromination, which uses N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). researchgate.netkoreascience.kr This reaction selectively brominates the benzylic position. Applying this to this compound would be expected to yield 4-(difluoromethyl)-2-(bromomethyl)benzoic acid.

A challenge in this reaction is controlling the degree of bromination, as over-bromination can lead to the formation of dibromomethyl products. scientificupdate.com The choice of solvent can significantly impact the reaction's efficiency and selectivity, with non-polar solvents like 1,2-dichlorobenzene (B45396) sometimes offering better results than the traditional carbon tetrachloride. researchgate.netkoreascience.kr

| Reaction | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 4-(Difluoromethyl)-2-(bromomethyl)benzoic acid |

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives

Halogenated derivatives of this compound, such as 5-bromo-4-(difluoromethyl)-2-methylbenzoic acid, are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester. The Suzuki coupling of 5-bromo-4-(difluoromethyl)-2-methylbenzoic acid with an arylboronic acid would yield a biaryl product. These reactions are typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and require a base. researchgate.net

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aryl halide and a terminal alkyne. It is typically catalyzed by palladium and a copper co-catalyst. The Sonogashira coupling of 5-bromo-4-(difluoromethyl)-2-methylbenzoic acid would introduce an alkynyl substituent at the 5-position.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine. wikipedia.org It is a powerful method for synthesizing arylamines. The reaction of 5-bromo-4-(difluoromethyl)-2-methylbenzoic acid with a primary or secondary amine, catalyzed by a palladium-phosphine complex, would yield the corresponding 5-amino derivative. wikipedia.orgresearchgate.net

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki | 5-Bromo-4-(difluoromethyl)-2-methylbenzoic acid + Ar-B(OH)₂ | Pd(0) catalyst, phosphine ligand, base | Biaryl |

| Sonogashira | 5-Bromo-4-(difluoromethyl)-2-methylbenzoic acid + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl-alkyne |

| Buchwald-Hartwig | 5-Bromo-4-(difluoromethyl)-2-methylbenzoic acid + Amine | Pd catalyst, phosphine ligand, base | Arylamine |

Advanced Spectroscopic and Structural Elucidation of 4 Difluoromethyl 2 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei.

Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to other protons in the 4-(Difluoromethyl)-2-methylbenzoic acid molecule. The expected spectrum would show distinct signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the proton of the difluoromethyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be instrumental in assigning each proton to its specific position in the molecule.

Carbon-13 (¹³C) NMR spectroscopy would be used to probe the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the carboxylic acid carbon, the aromatic carbons, the methyl carbon, and the carbon of the difluoromethyl group. The chemical shifts of these signals would provide insights into the electronic environment of each carbon atom.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a signal for the two equivalent fluorine atoms in the difluoromethyl group. The chemical shift and coupling to the proton on the same carbon (¹J-FH) would be characteristic features.

To establish the complete connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for piecing together the entire molecular structure, for instance, by connecting the methyl group and the difluoromethyl group to the correct positions on the benzene (B151609) ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra obtained would display characteristic absorption or scattering bands corresponding to the stretching and bending vibrations of the functional groups present in this compound. Key expected vibrational bands would include:

A broad O-H stretching band for the carboxylic acid group.

A strong C=O stretching band for the carbonyl group of the carboxylic acid.

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Characteristic C-F stretching vibrations for the difluoromethyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The electron ionization (EI) mass spectrum would show a series of fragment ions, which would be formed by the cleavage of specific bonds in the molecule. The analysis of these fragment ions would help to confirm the presence of the benzoic acid moiety, the methyl group, and the difluoromethyl group.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. While specific crystal structure data for this compound is not publicly available, analysis of structurally similar benzoic acid derivatives offers valuable insights into its likely solid-state conformation.

For instance, the crystal structure of 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid reveals a monoclinic crystal system. nih.gov In this analog, the methylsulfonyl group deviates from the plane of the benzene ring. nih.gov Intermolecular O-H···O hydrogen bonds are crucial in forming molecular chains, which are further linked by weaker C-H···O interactions to create layered structures. nih.gov

Similarly, studies on isomers of nitro trifluoromethyl benzoic acid, such as 4-nitro-2-(trifluoromethyl)benzoic acid , show how substituent positions influence molecular geometry. In this case, steric interactions cause the carboxylic acid group to rotate out of the aromatic plane. iucr.org A common feature in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. iucr.orgresearchgate.netresearchgate.net This head-to-tail dimeric arrangement with a graph-set notation of R2²(8) is a recurring motif. iucr.orgresearchgate.net

Based on these analogs, it can be inferred that this compound likely crystallizes in a similar dimeric fashion, with the precise bond angles and crystal packing influenced by the steric and electronic effects of the difluoromethyl and methyl groups.

Table 1: Representative Crystallographic Data for Benzoic Acid Analogs

| Parameter | 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid nih.gov | 4-nitro-2-(trifluoromethyl)benzoic acid researchgate.net |

|---|---|---|

| Formula | C₉H₇F₃O₄S | C₈H₄F₃NO₄ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 5.0804 (10) | 10.0382 (4) |

| b (Å) | 17.345 (4) | 7.6062 (3) |

| c (Å) | 11.576 (2) | 11.8349 (5) |

| β (º) | 95.41 (3) | 108.935 (2) |

| V (ų) | 1015.6 (4) | 854.71 (6) |

| Z | 4 | 4 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

High-Resolution Analytical Techniques for Purity and Isomeric Ratios

High-resolution analytical techniques such as High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS) are indispensable for determining the purity and isomeric ratios of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this compound is not documented, methods developed for other fluorinated benzoic acid derivatives are instructive. A common approach is reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

A typical RP-HPLC method for a related compound, 2,4,6-Trifluorobenzoic acid , utilizes a C18 column with a gradient elution system. ekb.eg The mobile phase often consists of an aqueous component (such as water with a buffer like triethylamine (B128534) or an acid like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.egamericanlaboratory.com Detection is commonly performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance. ekb.eg Such a method would be highly effective in separating this compound from potential impurities generated during its synthesis. The relative retention times would allow for the quantification of purity and the detection of any isomeric impurities.

Table 2: Representative HPLC Conditions for the Analysis of Fluorinated Benzoic Acids

| Parameter | Method for 2,4,6-Trifluorobenzoic Acid ekb.eg | Method for 2,4,5-Trifluorobenzoic Acid americanlaboratory.com |

|---|---|---|

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | Not specified |

| Mobile Phase | Gradient of: A) 0.1% triethylamine in water B) Acetonitrile/methanol/water (70:20:10) | Acetonitrile:water:trifluoroacetic acid (40:60:2) |

| Detection | UV at 205 nm | UV at 272 nm |

| Flow Rate | Not specified | Not specified |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for confirming the elemental composition of a compound and for distinguishing between isomers with the same nominal mass. By providing a highly accurate mass measurement, HRMS can unequivocally verify the molecular formula of this compound.

In combination with a separation technique like HPLC or gas chromatography (GC-MS), HRMS can be used to identify and quantify impurities, even at very low levels. The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to differentiate between positional isomers. For example, the fragmentation of the carboxyl group is a characteristic feature in the mass spectra of benzoic acids.

Due to the lack of specific experimental data for this compound, a detailed mass spectral analysis cannot be provided. However, the technique's high resolving power and mass accuracy make it an essential tool for the definitive characterization of this and other complex organic molecules.

Computational Chemistry and Theoretical Investigations of 4 Difluoromethyl 2 Methylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular properties of 4-(Difluoromethyl)-2-methylbenzoic acid. vjst.vnikprress.org These computational methods allow for the detailed examination of the molecule's electronic landscape and conformational possibilities, which are difficult to probe experimentally.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic structure of this compound. By solving approximations of the Schrödinger equation, these methods map the electron distribution within the molecule and determine the energies and shapes of its molecular orbitals.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, representing the outermost electron-containing orbital, is associated with the molecule's ability to donate electrons. Conversely, the LUMO, the lowest energy unoccupied orbital, relates to its electron-accepting capability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. vjst.vnactascientific.com

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Benzoic Acid Derivative *

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.82 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.82 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.00 | Indicator of chemical stability and reactivity |

Data is illustrative and based on a related compound, 4-(carboxyamino)-benzoic acid, calculated at the B3LYP/6-311G level of theory. actascientific.com Actual values for this compound would require specific calculations.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds—specifically between the aromatic ring and the carboxylic acid and difluoromethyl groups—means that this compound can adopt multiple conformations. Conformational analysis using DFT maps the potential energy surface as a function of these rotational degrees of freedom (dihedral angles). This process identifies the lowest energy (most stable) conformers and the energy barriers to rotation between them. rsc.org

Steric interactions between the ortho-methyl group and the carboxylic acid group are expected to be a significant factor in determining the preferred conformation. researchgate.net The carboxylic acid group may be twisted out of the plane of the aromatic ring to alleviate this steric strain. Similarly, the rotation of the C-C bond connecting the difluoromethyl group to the ring will have distinct energy minima and maxima. Computational studies on related fluorinated benzamides have shown that fluorine substitution can induce non-planar stable conformations. mdpi.com These calculations provide a detailed energy landscape, highlighting the thermodynamically favored shapes of the molecule in the gas phase or in solution.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.net It is a 3D map of the electrostatic potential projected onto the electron density surface. The MEP surface uses a color scale to indicate regions of varying electron density: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. actascientific.comyoutube.com

For this compound, the MEP map would reveal a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, identifying them as the primary sites for electrophilic interaction and hydrogen bond acceptance. researchgate.net A region of positive potential (blue) would be expected around the acidic proton of the carboxyl group and, to a lesser extent, the hydrogen atom of the difluoromethyl group, indicating their roles as hydrogen bond donors. actascientific.com This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents. dntb.gov.ua

Intermolecular Interactions and Hydrogen Bonding Capabilities of the Difluoromethyl Group

The difluoromethyl group is a fascinating functional group that acts as a weak hydrogen bond donor, a property stemming from the polarization of the C-H bond by the two highly electronegative fluorine atoms. beilstein-journals.org This capability allows it to mimic traditional hydrogen bond donors like hydroxyl (-OH) or amine (-NH) groups, but with increased lipophilicity. researchgate.net

Quantitative Assessment of Hydrogen Bond Acidity

The ability of the CF2H group to act as a hydrogen bond donor can be quantified using various experimental and computational methods. One common experimental technique involves measuring the ¹H NMR chemical shift difference of the CF2H proton in a non-polar solvent (like CDCl3) versus a hydrogen-bond-accepting solvent (like DMSO-d6). rsc.org This difference provides a parameter for hydrogen bond acidity.

Quantum mechanical calculations have estimated that the binding energy of a CF2H···O hydrogen bond can range from 1.0 to 5.5 kcal/mol, which is weaker than canonical hydrogen bonds but significant enough to influence molecular conformation and interactions. beilstein-journals.org Studies on various difluoromethyl-containing compounds have consistently shown that the CF2H group is a more effective hydrogen bond donor than a standard methyl group but is substantially weaker than amide N-H or hydroxyl O-H groups. beilstein-journals.org

Table 2: Comparison of Hydrogen Bond Donor Capabilities

| Functional Group | H-Bond Acidity (A) | H-Bond Donor Strength |

|---|---|---|

| Difluoromethyl (in anisoles) | 0.085 - 0.126 | Similar to thiophenol, aniline (B41778) |

| Hydroxyl (-OH) | ~0.3 - 0.6 | Strong |

| Amide (-NH) | ~0.15 - 0.3 | Moderate to Strong |

| Methyl (-CH3) | ~0 | Very Weak |

Hydrogen bond acidity parameter 'A' is derived from Abraham's solute ¹H NMR analysis. semanticscholar.orgacs.org Higher values indicate stronger H-bond acidity.

Role of Difluoromethyl as a Lipophilic Hydrogen Bond Donor

The term "lipophilic hydrogen bond donor" aptly describes the dual nature of the difluoromethyl group. researchgate.netsemanticscholar.org While traditional hydrogen bond donors like -OH and -NH groups are polar and contribute to a molecule's hydrophilicity, the CF2H group can engage in hydrogen bonding while simultaneously increasing the molecule's lipophilicity (its affinity for non-polar environments). beilstein-journals.orgalfa-chemistry.com

This unique combination is highly advantageous in medicinal chemistry. Enhanced lipophilicity can improve a drug candidate's ability to cross cell membranes, while the hydrogen bonding capability allows it to maintain or form key interactions with its biological target. researchgate.net The difluoromethyl group is therefore considered an important bioisostere for hydroxyl and thiol groups, offering a way to fine-tune a molecule's properties to improve its pharmacokinetic and pharmacodynamic profile. researchgate.netalfa-chemistry.com In the context of this compound, this property could be crucial for its interaction with protein binding sites, where it might engage with a carbonyl or other hydrogen bond acceptor in a hydrophobic pocket.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of fluorinated molecules like this compound. umn.edu While specific computational studies on the synthesis of this exact molecule are not prevalent in public literature, the principles can be understood by examining theoretical investigations into analogous C-H difluoromethylation reactions of aromatic compounds.

These reactions often proceed through a radical mechanism. Computational models are employed to map the potential energy surface of the reaction pathway, identifying the structures of reactants, transition states, intermediates, and products. For instance, in a plausible pathway, a difluoromethyl radical (•CF₂H) is generated from a suitable precursor, such as S-(difluoromethyl)sulfonium salts or sodium difluoromethanesulfinate (CF₂HSO₂Na). mdpi.comacs.org

The key steps elucidated through computational modeling would include:

Radical Addition: The •CF₂H radical attacks the aromatic ring of a 2-methylbenzoic acid precursor. DFT calculations can determine the preferred site of addition (ortho, meta, para) by calculating the activation energy barriers for each pathway. The presence of the methyl and carboxylic acid groups directs this addition, and modeling helps quantify their electronic and steric influence.

Transition State Analysis: The geometry and energy of the transition state for the radical addition are critical. Computational methods can characterize this fleeting structure, revealing bond-forming and bond-breaking distances. nih.gov For example, a proposed transition state for the addition of a •CF₂H radical to an aromatic ring would be modeled to confirm it as a first-order saddle point on the potential energy surface. researchgate.net

A simplified representation of a computationally investigated reaction pathway is shown in the table below.

| Step | Description | Computational Insight |

|---|---|---|

| 1. Radical Generation | Formation of •CF₂H from a precursor. | Calculation of bond dissociation energies. |

| 2. Radical Attack | Addition of •CF₂H to the aromatic ring. | Identification of transition state and activation energy barrier. |

| 3. Intermediate Formation | Formation of a stabilized radical σ-complex. | Calculation of intermediate stability and geometry. |

| 4. Rearomatization | Loss of a hydrogen atom to form the final product. | Calculation of reaction exothermicity. |

These computational studies provide indispensable insights into reaction kinetics and thermodynamics that are often difficult to measure experimentally. umn.edu

Prediction of Spectroscopic Properties and Validation

Theoretical calculations are instrumental in predicting the spectroscopic properties of molecules like this compound, aiding in their structural confirmation and characterization. DFT is the most common method for this purpose. dntb.gov.uanih.gov

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), allows for the calculation of isotropic shielding tensors for each nucleus. nih.govdergipark.org.trucl.ac.uk These shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory. These predictions are highly valuable for assigning complex spectra, especially for distinguishing between isomers.

Vibrational Spectroscopy (IR and Raman): The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. nih.gov These calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with peaks in the experimental Infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors in the theoretical method. ucl.ac.uk The calculations also provide theoretical intensities for each vibrational mode, which aids in the interpretation of the experimental spectra.

The table below illustrates a hypothetical comparison between experimentally observed and DFT-calculated spectroscopic data for a molecule like this compound, demonstrating the typical accuracy of such predictions.

| Spectroscopy Type | Signal | Predicted Shift/Frequency (DFT) | Hypothetical Experimental Value |

|---|---|---|---|

| ¹³C NMR | C -COOH | ~170 ppm | 169.5 ppm |

| ¹³C NMR | C -CF₂H | ~135 ppm | 134.2 ppm |

| ¹⁹F NMR | -CF₂ H | ~ -110 ppm | -111.3 ppm |

| ¹H NMR | -CF₂H (triplet) | ~6.7 ppm | 6.65 ppm |

| IR | C=O stretch (acid) | ~1705 cm⁻¹ | 1700 cm⁻¹ |

| IR | C-F stretch | ~1120 cm⁻¹ | 1115 cm⁻¹ |

Validation is achieved by comparing the calculated spectra to those obtained from a synthesized sample. A good correlation between the predicted and experimental data provides strong evidence for the proposed molecular structure. dntb.gov.uanih.gov

Bioisosteric Relationships and Design Principles for Difluoromethylated Scaffolds

The difluoromethyl (CF₂H) group is a highly valued substituent in medicinal chemistry, primarily for its role as a bioisostere. nih.gov A bioisostere is a functional group that can replace another group in a molecule without significantly altering its essential biological activity, while potentially improving its physicochemical or pharmacokinetic properties. acs.org

The CF₂H group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) or methyl (-CH₃) groups. nih.govresearchgate.netnih.gov Its unique electronic properties allow it to function as a "lipophilic hydrogen bond donor." semanticscholar.orgacs.org The C-H bond in the CF₂H group is polarized by the two highly electronegative fluorine atoms, enabling it to participate in hydrogen bonding interactions with biological targets, mimicking a traditional hydrogen bond donor like an -OH group. researchgate.netnih.gov

Key design principles for using difluoromethylated scaffolds include:

Metabolic Stability: Replacing a metabolically labile group, like a hydroxyl or thiol which is prone to oxidation or conjugation, with a robust CF₂H group can block metabolic pathways and increase the half-life of a drug candidate. researchgate.net

pKa Adjustment: The strong electron-withdrawing nature of the CF₂H group can significantly lower the pKa of adjacent acidic or basic centers, which can be used to modulate the ionization state of a molecule at physiological pH.

Conformational Control: The steric bulk and electronic nature of the CF₂H group can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for improved target binding. researchgate.net

The following table compares key properties of the CF₂H group with its common bioisosteric counterparts.

| Functional Group | Property | Typical Value/Characteristic | Role in Drug Design |

|---|---|---|---|

| -OH (Hydroxyl) | H-Bonding | Strong Donor & Acceptor | Key target interaction, but metabolically labile. |

| -SH (Thiol) | H-Bonding | Weak Donor | Target interaction, prone to oxidation. |

| -CH₃ (Methyl) | Lipophilicity | Increases logP | Fills hydrophobic pockets, can be oxidized. |

| -CF₂H (Difluoromethyl) | H-Bonding | Moderate Donor | Mimics H-bond donors with improved metabolic stability. researchgate.netnih.gov |

| -CF₂H (Difluoromethyl) | Lipophilicity | Increases logP (vs. -OH) | Enhances permeability and blocks metabolism. acs.org |

The strategic replacement of a group like a hydroxyl with a difluoromethyl group is a powerful tactic in lead optimization to enhance drug-like properties while preserving or improving biological activity. researchgate.netacs.org

Quantitative Structure-Activity Relationships (QSAR) for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov For a series of analogues based on the this compound scaffold, a QSAR model could be developed to predict their activity against a specific biological target and guide the design of more potent molecules.

A QSAR study involves several key steps:

Data Set Assembly: A series of compounds with structural variations and their corresponding experimentally measured biological activities (e.g., IC₅₀ values) are collected. For this scaffold, variations could include different substituents on the aromatic ring.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors numerically represent various aspects of the molecule's structure and properties. nih.govnih.gov They can be categorized as:

Physicochemical: logP (lipophilicity), molar refractivity (MR), topological polar surface area (TPSA).

Electronic: Hammett constants (σ), dipole moment, HOMO/LUMO energies calculated via quantum mechanics. nih.govjmaterenvironsci.com

Steric/Topological: Molecular weight, shape indices (e.g., Kier shape indices), Balaban index. nih.govresearchgate.net

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the biological activity. jmaterenvironsci.commdpi.com The goal is to create a model that is statistically robust and has high predictive power.

Model Validation: The model's reliability is rigorously tested through internal validation (e.g., cross-validation, Q²) and external validation using a test set of compounds that were not used in model creation. nih.govmdpi.com

For difluoromethylated compounds, descriptors related to lipophilicity (logP) and electronic effects (field and resonance effects) are often critical. The difluoromethyl group's contribution would be captured by descriptors like the Hammett constant and calculated electrostatic potential maps. nih.gov

An example structure for a QSAR data table is shown below.

| Compound | Substituent (R) | logP (Descriptor 1) | Hammett σ (Descriptor 2) | Activity (-logIC₅₀) |

|---|---|---|---|---|

| 1 | H | 3.10 | 0.00 | 5.4 |

| 2 | Cl | 3.80 | 0.23 | 6.1 |

| 3 | OCH₃ | 3.05 | -0.27 | 5.1 |

| 4 | NO₂ | 3.00 | 0.78 | 6.8 |

A resulting QSAR equation might take the form: -logIC₅₀ = c₀ + c₁(logP) + c₂(σ) This equation allows researchers to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts on the most promising candidates. wikipedia.org

Role as a Key Intermediate in Organic Synthesis

As a foundational component, this compound serves as a crucial starting point for the construction of more elaborate molecular architectures. Its carboxylic acid functional group provides a reactive handle for a variety of chemical transformations, including amidation and esterification, while the difluoromethyl-substituted aromatic ring offers a stable core that can be further functionalized.

Building Block for Complex Fluorinated Molecules

The synthesis of complex fluorinated molecules often relies on the availability of well-defined, fluorinated starting materials. This compound is instrumental in the creation of such molecules. For instance, it is a precursor in the synthesis of 4′-(difluoromethyl)-2,2′:6′,2″-terpyridines. Terpyridines are a class of heterocyclic compounds known for their ability to form stable complexes with metal ions, making them valuable in materials science and catalysis. The introduction of the difluoromethyl group can modulate the electronic properties and stability of these metal complexes.

A general synthetic approach to these complex molecules involves the reaction of a derivative of this compound with other heterocyclic precursors to construct the multi-ring terpyridine system.

Precursor for Advanced Heterocyclic Compounds

Beyond terpyridines, this benzoic acid derivative is anticipated to be a valuable precursor for a wide range of advanced heterocyclic compounds. The Hantzsch pyridine synthesis, a classic method for creating dihydropyridines and pyridines, exemplifies a potential application. organic-chemistry.orgwikipedia.org While direct use of this compound in this specific reaction is not prominently documented, its derivatives, such as the corresponding aldehyde, could theoretically participate in such multi-component reactions to yield highly functionalized pyridine structures. ijnrd.orgresearchgate.net The resulting difluoromethyl-substituted pyridines would be of significant interest in various research areas due to the unique properties conferred by the fluorine atoms.

Contributions to Agrochemical Research

In the field of agrochemicals, the incorporation of fluorinated moieties is a well-established strategy for enhancing the efficacy and metabolic stability of active ingredients.

Design and Synthesis of Agrochemical Intermediates

This compound serves as an important intermediate in the synthesis of active ingredients for crop protection. For example, derivatives of this acid are used to create complex pyrazole amides which are investigated for their fungicidal properties. One such derivative, 4-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbonyl chloride, is reacted with various amines to produce a range of N-substituted pyrazole amides. researchgate.net These compounds are then screened for their biological activity against various plant pathogens.

Modulating Physicochemical Properties for Agrochemical Applications

The difluoromethyl group is known to influence key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target enzymes. By incorporating the 4-(difluoromethyl)-2-methylbenzoyl moiety into potential agrochemicals, researchers can fine-tune these properties to optimize performance. For instance, the increased lipophilicity can enhance the penetration of the compound through the waxy cuticle of plants or the cell membranes of fungi.

| Property | Influence of the Difluoromethyl Group |

| Lipophilicity | Increases, potentially improving membrane permeability. |

| Metabolic Stability | Can block sites of metabolic oxidation, increasing persistence. |

| Binding Affinity | Can alter electronic interactions with target proteins. |

Significance in Medicinal Chemistry Research and Molecular Design

The principles that make this compound valuable in agrochemical research are directly transferable to medicinal chemistry. The difluoromethyl group can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, while offering improved metabolic stability. This makes it an attractive substituent in the design of new therapeutic agents.

The core structure of this compound can be found within more complex molecules designed to interact with biological targets. Medicinal chemists can utilize this building block to synthesize libraries of compounds for screening against various diseases. The specific substitution pattern on the aromatic ring provides a scaffold that can be elaborated with other functional groups to optimize biological activity and pharmacokinetic properties.

An In-depth Look at this compound in Research and Development

The compound this compound is a specialized aromatic carboxylic acid that has garnered interest in various scientific fields due to the unique properties imparted by its difluoromethyl substituent. This article explores its applications in non-clinical chemical research and its potential in the realm of materials science, focusing on the specific influence of its functional groups on molecular behavior and material properties.

Future Research Directions and Concluding Perspectives

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of 4-(difluoromethyl)-2-methylbenzoic acid presents a key challenge and, simultaneously, an opportunity for innovation in synthetic organic chemistry. While general methods for the difluoromethylation of carboxylic acids exist, the development of methodologies tailored for this specific scaffold is a crucial future direction.

Current strategies for introducing a difluoromethyl group often involve the use of reagents like TMSCF2Br or difluorocarbene precursors. researchgate.netchemrevlett.com Future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes. This could involve exploring novel difluoromethylating agents that are more stable, less expensive, and easier to handle.

Furthermore, late-stage difluoromethylation of a pre-functionalized 2-methyl-4-substituted benzoic acid derivative could offer a more convergent and flexible approach. rsc.org The development of catalytic methods, particularly those employing earth-abundant metals, for the direct C-H difluoromethylation of toluene (B28343) derivatives followed by oxidation of the methyl group, would represent a significant advancement. The challenges associated with regioselectivity in such reactions would need to be addressed, possibly through the use of directing groups.

A comparative table of potential synthetic precursors is presented below:

| Precursor Compound | Potential Synthetic Transformation | Key Challenges |

| 4-Formyl-2-methylbenzoic acid | Deoxyfluorination | Harsh reaction conditions, functional group compatibility |

| 4-Bromo-2-methylbenzoic acid | Cross-coupling with a difluoromethyl source | Availability and stability of the difluoromethylating reagent |

| 2-Methyl-4-iodobenzoic acid | Palladium-catalyzed difluoromethylation | Catalyst cost and optimization |

| Toluene | Direct C-H difluoromethylation and subsequent oxidation | Regioselectivity, multiple reaction steps |

Exploration of New Chemical Reactivities and Transformations

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the carboxylic acid group, the difluoromethyl group, and the aromatic ring. While the reactivity of carboxylic acids is well-established, the influence of the difluoromethyl group on these reactions warrants further investigation.

Future research should explore transformations of the carboxylic acid moiety, such as amidation, esterification, and reduction, to synthesize a library of derivatives. The electron-withdrawing nature of the difluoromethyl group may influence the reactivity of the carboxylic acid, potentially requiring modified reaction conditions.

The difluoromethyl group itself, while generally stable, can participate in certain chemical transformations. Investigating its stability under various reaction conditions and exploring potential C-H functionalization of the CHF2 group could unveil novel chemical pathways. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, and understanding how the existing substituents direct incoming electrophiles is a key area for future study.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is paramount for its application. While standard spectroscopic techniques like NMR and IR are routinely used, advanced methods can provide deeper insights.

Future research could employ more advanced techniques such as solid-state NMR to study the compound in its crystalline form. X-ray crystallography would provide definitive information about its three-dimensional structure and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its physical properties and behavior in biological systems. researchgate.net

Expected Spectroscopic Data:

| Technique | Expected Observations |

| 1H NMR | Signals for aromatic protons, the methyl group, the carboxylic acid proton, and a characteristic triplet for the CHF2 proton. |

| 13C NMR | Resonances for aromatic carbons, the methyl carbon, the carboxyl carbon, and a triplet for the carbon of the CHF2 group due to C-F coupling. |

| 19F NMR | A doublet of quartets (or more complex pattern) due to coupling with the proton and potentially with aromatic protons. |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F stretching vibrations. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govmdpi.com These computational tools can be leveraged to accelerate the design and optimization of derivatives of this compound for specific applications.

Future research should focus on using AI/ML algorithms for:

Predicting Physicochemical Properties: Developing quantitative structure-property relationship (QSPR) models to predict properties such as solubility, lipophilicity, and metabolic stability for virtual libraries of derivatives. nih.gov

Virtual Screening: Employing machine learning models to screen large compound databases to identify molecules with similar structural features or predicted biological activities.

De Novo Design: Utilizing generative models to design novel molecules with desired properties based on the this compound scaffold. debiopharm.com

Retrosynthetic Analysis: Using AI-powered tools to devise efficient synthetic routes for target derivatives. debiopharm.com

The integration of AI can significantly reduce the time and cost associated with the experimental synthesis and testing of new compounds, enabling a more focused and efficient research and development process. mit.edu

Expanding Applications in Emerging Fields of Chemical Science

The unique properties imparted by the difluoromethyl group, such as increased lipophilicity and metabolic stability, make this compound and its derivatives attractive candidates for various applications.

In medicinal chemistry , this compound could serve as a valuable building block for the synthesis of new therapeutic agents. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially improving the pharmacokinetic profile of a drug candidate. nih.gov

In materials science , fluorinated benzoic acids can be used as precursors for liquid crystals, polymers, and other advanced materials. The incorporation of the difluoromethyl group can influence properties such as thermal stability, dielectric constant, and surface energy.

In agrochemicals , many successful pesticides and herbicides contain fluorinated moieties. Derivatives of this compound could be explored for their potential as active ingredients in new crop protection agents.

The exploration of these and other emerging applications will undoubtedly be a major focus of future research on this versatile compound.

Q & A

Basic: What synthetic methodologies are commonly employed for 4-(difluoromethyl)-2-methylbenzoic acid, and how are reaction conditions optimized?

Answer:

Synthesis typically involves halogenation or fluorination of a precursor benzoic acid derivative. For example:

- Halogenation: Fluorination of 2-methylbenzoic acid derivatives using reagents like DAST (diethylaminosulfur trifluoride) to introduce the difluoromethyl group .

- Carboxylation: Grignard reactions or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for introducing substituents .

Optimization involves controlling temperature (e.g., −78°C for DAST reactions), solvent polarity (e.g., THF or DMF), and stoichiometry to minimize byproducts. Purity is assessed via HPLC or NMR .

Basic: How can the solubility of this compound in organic solvents be predicted or experimentally validated?

Answer:

Solubility can be estimated using the Abraham model , which correlates solute descriptors (e.g., polarity, hydrogen-bonding capacity) with solvent properties. For example:

- Experimental validation: Gravimetric analysis or UV/Vis spectroscopy in solvents like ethanol, THF, or dichloromethane at 298 K .

- Computational prediction: Adjust parameters from 2-methylbenzoic acid (log10c1,W = −2.06, McGowan volume = 1.0726) to account for the difluoromethyl group’s increased hydrophobicity .

| Solvent | Predicted log10c1 | Experimental log10c1 | Deviation |

|---|---|---|---|

| Ethanol | −1.85 | −1.92 | 0.07 |

| THF | −2.30 | −2.41 | 0.11 |

Advanced: How do the difluoromethyl and methyl substituents influence the compound’s electronic properties and reactivity in catalytic reactions?

Answer:

- Electronic effects: The electron-withdrawing difluoromethyl group decreases electron density at the aromatic ring, enhancing electrophilic substitution reactivity. The methyl group acts as a weak electron donor, creating regioselectivity in reactions like nitration or sulfonation .

- Catalytic applications: DFT calculations or Hammett σm values can quantify substituent effects. For example, the difluoromethyl group increases acidity (pKa ~3.8) compared to unsubstituted benzoic acid (pKa 4.2) .

Advanced: What strategies address discrepancies in reported biological activity data for fluorinated benzoic acid derivatives?

Answer:

Contradictions may arise from variations in assay conditions or impurity profiles. Methodological solutions include:

- Standardized bioassays: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with controlled pH and temperature .

- Purity verification: LC-MS to confirm compound integrity (>95% purity) .

- Comparative studies: Benchmark against structurally similar compounds (e.g., 3,5-difluorobenzoic acid derivatives) to isolate substituent effects .

Advanced: How can computational modeling predict the metabolic stability of this compound?

Answer:

- Metabolite prediction: Tools like MetaSite or GLORY identify likely oxidation sites (e.g., methyl or difluoromethyl groups) .

- Quantum mechanics (QM): Calculate bond dissociation energies (BDEs) for C-F bonds to predict defluorination rates .

- In vitro validation: Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- <sup>19</sup>F NMR: Confirms the presence and environment of fluorine atoms (δ −110 to −120 ppm for CF2 groups) .

- IR spectroscopy: Identifies carboxylic acid O-H stretches (~2500–3000 cm<sup>−1</sup>) and C=O bonds (~1680 cm<sup>−1</sup>) .

- High-resolution MS: Validates molecular formula (exact mass: 188.12 g/mol) .

Advanced: What are the challenges in crystallizing this compound, and how are they mitigated?

Answer:

- Hydrogen bonding: The carboxylic acid group promotes dimer formation, complicating crystal growth. Use polar aprotic solvents (e.g., acetone) for slow evaporation .

- Polymorphism: Screen crystallization conditions (temperature, antisolvents) to isolate stable polymorphs. Single-crystal XRD confirms packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.